5-(1-Methyl-1H-benzoimidazol-2-yl)-pentylamine
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Overview
Description
5-(1-Methyl-1H-benzoimidazol-2-yl)-pentylamine is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has a unique structure that makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-benzoimidazol-2-yl)-pentylamine typically involves the condensation of o-phenylenediamine with formic acid or other aldehydes to form the benzimidazole ring . The subsequent alkylation of the benzimidazole ring with a suitable alkyl halide, such as 1-bromopentane, yields the desired compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-benzoimidazol-2-yl)-pentylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Scientific Research Applications
5-(1-Methyl-1H-benzoimidazol-2-yl)-pentylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-benzoimidazol-2-yl)-pentylamine involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to bind to enzymes and receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial, antiviral, and anticancer effects . The compound’s ability to interfere with DNA synthesis and repair mechanisms is particularly significant in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with similar biological activities.
5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid: A closely related compound with a carboxylic acid group instead of an amine.
Uniqueness
5-(1-Methyl-1H-benzoimidazol-2-yl)-pentylamine is unique due to its specific structure, which provides distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-(1-methylbenzimidazol-2-yl)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-16-12-8-5-4-7-11(12)15-13(16)9-3-2-6-10-14/h4-5,7-8H,2-3,6,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPLEHKHDWFFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.